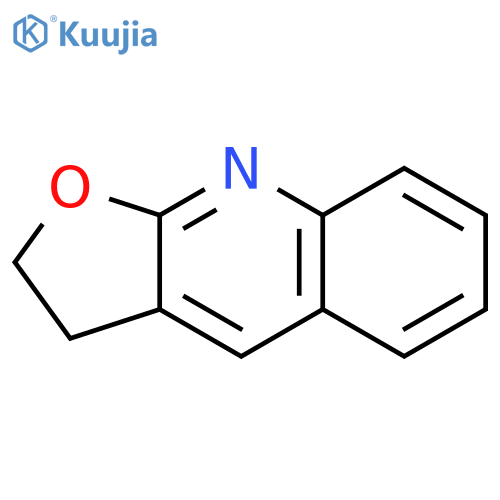

Cas no 14694-19-0 (2H,3H-furo2,3-bquinoline)

2H,3H-furo2,3-bquinoline 化学的及び物理的性質

名前と識別子

-

- 2H,3H-furo2,3-bquinoline

- AS-871/43475647

- Furo[2,3-b]quinoline, 2,3-dihydro-

- 2,3-Dihydrofuro(2,3-b)quinoline

- MFCD10567650

- AKOS016374251

- 2H,3H-FURO[2,3-B]QUINOLINE

- 14694-19-0

- DTXSID10344669

- DTXCID70295744

- NS-01400

- Dihydrofuro[2,3-b]chinolin

-

- MDL: MFCD10567650

- インチ: InChI=1S/C11H9NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-4,7H,5-6H2

- InChIKey: HRCJXWKCNPULPG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 171.068413911g/mol

- どういたいしつりょう: 171.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 22.1Ų

2H,3H-furo2,3-bquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H325833-1mg |

2H,3H-furo[2,3-b]quinoline |

14694-19-0 | 1mg |

$ 50.00 | 2022-06-04 | ||

| OTAVAchemicals | 1113846-50MG |

2H,3H-furo[2,3-b]quinoline |

14694-19-0 | 95% | 50MG |

$129 | 2023-06-25 | |

| A2B Chem LLC | AA65182-250mg |

Furo[2,3-b]quinoline, 2,3-dihydro- |

14694-19-0 | 95% | 250mg |

$455.00 | 2024-04-20 | |

| A2B Chem LLC | AA65182-100mg |

Furo[2,3-b]quinoline, 2,3-dihydro- |

14694-19-0 | 95% | 100mg |

$390.00 | 2024-04-20 | |

| TRC | H325833-10mg |

2H,3H-furo[2,3-b]quinoline |

14694-19-0 | 10mg |

$ 160.00 | 2022-06-04 | ||

| OTAVAchemicals | 1113846-100MG |

2H,3H-furo[2,3-b]quinoline |

14694-19-0 | 95% | 100MG |

$171 | 2023-06-25 | |

| OTAVAchemicals | 1113846-250MG |

2H,3H-furo[2,3-b]quinoline |

14694-19-0 | 95% | 250MG |

$229 | 2023-06-25 | |

| TRC | H325833-2mg |

2H,3H-furo[2,3-b]quinoline |

14694-19-0 | 2mg |

$ 65.00 | 2022-06-04 | ||

| A2B Chem LLC | AA65182-50mg |

Furo[2,3-b]quinoline, 2,3-dihydro- |

14694-19-0 | 95% | 50mg |

$344.00 | 2024-04-20 |

2H,3H-furo2,3-bquinoline 関連文献

-

1. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydesOtto Meth-Cohn,Bramha Narine,Brian Tarnowski,Roy Hayes,Amitis Keyzad,Salah Rhouati,Andrew Robinson J. Chem. Soc. Perkin Trans. 1 1981 2509

-

Joseph P. Michael Nat. Prod. Rep. 2003 20 476

-

Kai-Long Ji,Wei Liu,Wei-Hang Yin,Jing-Ya Li,Jian-Min Yue Org. Biomol. Chem. 2022 20 4176

-

4. Reaction of N-(4-chlorobutyryl)isatin with potassium hydroxideP. Lakshminarayana,K. K. Balasubramanian,P. Shanmugam J. Chem. Soc. Perkin Trans. 1 1973 998

2H,3H-furo2,3-bquinolineに関する追加情報

Exploring the Properties and Applications of CAS No. 14694-19-0: 2H,3H-Furo[2,3-b]Quinoline

The compound CAS No. 14694-19-0, commonly referred to as 2H,3H-furo[2,3-b]quinoline, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of fused heterocyclic compounds, which are known for their unique electronic properties and structural versatility. In recent years, 2H,3H-furo[2,3-b]quinoline has garnered attention due to its role in advanced materials science and drug discovery.

2H,3H-Furo[2,3-b]quinoline is characterized by its fused ring system consisting of a furan ring and a quinoline moiety. This structural feature endows the compound with aromatic stability and conjugation, making it an ideal candidate for applications in optoelectronics and organic electronics. Recent studies have highlighted its potential as a building block for constructing advanced functional materials such as organic semiconductors and light-emitting diodes (LEDs). The ability of 2H,3H-furo[2,3-b]quinoline to form stable charge transfer complexes has further expanded its utility in energy storage devices and sensors.

The synthesis of CAS No. 14694-19-0 involves a series of carefully designed organic reactions that exploit the reactivity of heterocyclic systems. Researchers have developed efficient methodologies to synthesize this compound using both traditional and modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.

In terms of applications, 2H,3H-furo[2,3-b]quinoline has shown promise in the field of drug discovery due to its ability to interact with biological targets such as enzymes and receptors. Preclinical studies have demonstrated its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways. Furthermore, its photophysical properties make it a valuable tool in bioimaging and diagnostics.

The latest research on CAS No. 14694-19-0 has focused on understanding its electronic properties at the molecular level using advanced computational techniques such as density functional theory (DFT) and molecular dynamics simulations. These studies have provided insights into the compound's excited-state behavior and charge transport mechanisms, paving the way for its integration into next-generation electronic devices.

In conclusion, CAS No. 14694-19-0: 2H,3H-furo[2,3-b]quinoline is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional properties make it an invaluable asset in modern material science and pharmaceutical research. As ongoing studies continue to uncover new facets of this compound's potential, it is poised to play a pivotal role in shaping future technological advancements.

14694-19-0 (2H,3H-furo2,3-bquinoline) 関連製品

- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

- 2770554-14-6((9H-fluoren-9-yl)methyl N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]carbamate)

- 1805127-24-5(4-Cyano-3,5-dibromobenzoic acid)

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)

- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

- 4105-38-8(2',3',5'-Tri-O-acetyluridine)

- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)